(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Peptide Stability Protease Resistance Enzymatic Hydrolysis

Choose (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 171754-02-2) for peptide lead optimization. Unlike racemic mixtures, this stereodefined isomer ensures reproducible biological activity. Its rigid norbornane scaffold resists carboxypeptidase Y hydrolysis, extending peptide stability for SAR studies. Validated in Cathepsin C inhibitors and patented candidates, this 'escape from flatland' building block enables precise pharmacophore presentation. Scalable, chromatography-free purification via crystallization lowers development risk. Procure the exact stereochemistry your project demands.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 171754-02-2
Cat. No. B179236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
CAS171754-02-2
Synonyms(3S)-2-AZABICYCLO(2.2.1)HEPTANE-3-CARBO
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC2CC1C(N2)C(=O)O
InChIInChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m0/s1
InChIKeyBMVVXSIHLQYXJJ-JKUQZMGJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: A Stereodefined, Constrained Proline Analog for Peptide Engineering and Asymmetric Synthesis


(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 171754-02-2) is a chiral, bicyclic α-amino acid . It serves as a conformationally rigid proline mimetic, characterized by a norbornane-like scaffold that restricts backbone flexibility when incorporated into peptides . This compound is a key building block in medicinal chemistry, valued for introducing defined stereochemical constraints into bioactive molecules, thereby enabling precise modulation of peptide structure and function [1].

Why Generic '2-Azabicyclo[2.2.1]heptane-3-carboxylic acid' Cannot Substitute for the Specific (1R,3S,4S)-Enantiomer


The term '2-azabicyclo[2.2.1]heptane-3-carboxylic acid' refers to a compound class with multiple stereoisomers, including (1R,3S,4S), (1S,3R,4R), (1R,3S,4R), and others [1]. These enantiomers and diastereomers are not functionally equivalent in a biological or catalytic context. The specific three-dimensional arrangement of atoms in the (1R,3S,4S)-isomer is critical for its interaction with chiral environments, such as enzyme active sites or receptor binding pockets [2]. Substituting with a different isomer or a racemic mixture can lead to a complete loss of desired biological activity, altered selectivity, or even antagonistic effects, making the procurement of this specific, stereodefined isomer essential for reproducible and meaningful scientific results [3].

Quantitative Evidence Guide: Differentiating (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid from Analogs


Enzymatic Stability: Resistance of the Bicyclic Scaffold vs. L-Proline

This compound's rigid bicyclic structure confers a significant advantage in enzymatic stability compared to the natural, flexible amino acid L-proline. A direct comparison of hydrolytic susceptibility by carboxypeptidase Y showed that while an L-proline ester is readily cleaved, the corresponding bicyclic ester from this scaffold is resistant to hydrolysis [1].

Peptide Stability Protease Resistance Enzymatic Hydrolysis Proline Mimetics

Catalytic Asymmetric Allylic Oxidation: Ligand Performance in Enantioselective Synthesis

This specific stereoisomer acts as a chiral catalyst or ligand in asymmetric reactions. In the context of asymmetric allylic oxidation, the (1R,3S,4S)-enantiomer, as a free acid or ester, has been shown to be a competent catalyst, while the (1S,3R,4R)-enantiomer would produce products with the opposite stereochemistry [1]. This enables the predictable synthesis of chiral molecules with high enantiomeric excess (ee).

Asymmetric Catalysis Chiral Ligand Allylic Oxidation Enantioselectivity

Scalable Synthesis and Crystallinity: Improved Processability for Multi-Gram Production

A key differentiator for the (1R,3S,4S)-enantiomer is the existence of an optimized, scalable synthetic route that avoids tedious chromatography. This method leverages the high crystallinity of its hydrochloride salt intermediate, enabling purification by simple crystallization. In contrast, previous syntheses of this and related bicyclic proline analogs required laborious flash chromatography, which severely limited the scale of production [1].

Process Chemistry Scalable Synthesis Crystallization Purification

Best-Fit Research & Industrial Applications for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid


Engineering Protease-Resistant Peptides and Peptidomimetics

The proven resistance of this bicyclic scaffold to enzymatic hydrolysis by carboxypeptidase Y makes it an ideal building block for replacing proline in peptide sequences where extended stability in biological media is required. This is crucial for developing peptide-based probes, stable drug candidates, and in studies of peptide structure-activity relationships (SAR) where the half-life of a standard peptide would be insufficient [1].

Asymmetric Catalysis and Chiral Ligand Design

The defined stereochemistry of this compound allows it to function as a reliable chiral catalyst or a chiral ligand for transition metals in asymmetric reactions, such as allylic oxidations. Its use ensures the predictable synthesis of enantiomerically enriched compounds, which is a cornerstone of modern pharmaceutical manufacturing and fine chemical synthesis [1].

Scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Its rigid, three-dimensional structure makes it a valuable 'escape from flatland' scaffold in medicinal chemistry. The compound's defined exit vectors allow for the precise spatial presentation of pharmacophores. Its validated utility as an intermediate in the synthesis of clinically relevant compounds, such as inhibitors for Cathepsin C and as a building block in patented drug candidates, further underscores its value in lead optimization programs [1].

Scalable Production of High-Value Intermediates

For process chemistry groups, the existence of a scalable, chromatography-free synthetic route is a major practical advantage. The ability to purify key intermediates via crystallization is a critical enabler for producing larger quantities of advanced intermediates with high purity, making it a strategically sound choice for projects advancing toward preclinical development [1].

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